2-chloro-6-fluoro-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)benzamide
Description
2-Chloro-6-fluoro-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)benzamide is a synthetic benzamide derivative featuring a pyrazole core substituted with a pyridinyl group and a methyl moiety. Its structure combines a halogenated benzamide scaffold (2-chloro-6-fluoro) linked via a methylene bridge to a pyrazole ring.
Properties
IUPAC Name |
2-chloro-6-fluoro-N-[(2-methyl-5-pyridin-3-ylpyrazol-3-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClFN4O/c1-23-12(8-15(22-23)11-4-3-7-20-9-11)10-21-17(24)16-13(18)5-2-6-14(16)19/h2-9H,10H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUOROCWHQDGWNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CN=CC=C2)CNC(=O)C3=C(C=CC=C3Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClFN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-6-fluoro-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)benzamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:
Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Introduction of the pyridine moiety: The pyrazole intermediate is then reacted with a pyridine derivative, often through a nucleophilic substitution reaction.
Attachment of the benzamide group: The final step involves the coupling of the pyrazole-pyridine intermediate with a benzoyl chloride derivative under basic conditions to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-chloro-6-fluoro-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)benzamide can undergo various types of chemical reactions, including:
Substitution reactions: The chloro and fluoro substituents on the benzene ring can participate in nucleophilic aromatic substitution reactions.
Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different functional groups.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides, often under basic conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to the formation of alcohols, ketones, or other functional groups.
Scientific Research Applications
2-chloro-6-fluoro-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)benzamide has several applications in scientific research:
Medicinal chemistry: This compound can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological studies: It can be used to study the interaction of small molecules with biological macromolecules, such as proteins and nucleic acids.
Materials science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 2-chloro-6-fluoro-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved can vary, but common targets include kinases, G-protein coupled receptors, and ion channels.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural motifs with several benzamide derivatives reported in pharmaceutical research.
Table 1: Structural and Physicochemical Comparison
*Calculated based on molecular formula C₁₇H₁₄ClF₂N₃O.
Key Comparisons
Core Heterocycles :
- The target compound utilizes a pyrazole ring, whereas analogs like 4d and 4h employ thiazole cores. Pyrazoles generally exhibit greater metabolic stability compared to thiazoles due to reduced susceptibility to oxidative degradation .
- The pyridin-3-yl substitution at the pyrazole’s 3-position is conserved across analogs, suggesting a role in π-π stacking or hydrogen bonding with biological targets.
Substituent Effects :
- Halogenation : The 2-chloro-6-fluoro pattern on the benzamide may enhance electronegativity and membrane permeability compared to 3,4-dichloro substituents in 4d .
- Trifluoromethyl vs. Methyl : The compound in features a CF₃ group on the pyrazole, which increases lipophilicity and may improve target affinity but could reduce aqueous solubility relative to the target’s methyl group.
Spectral Validation :
- While the target compound lacks reported spectral data, analogs like 4d and 4h were confirmed via 1H NMR (aromatic protons at δ 8.5–6.8) and HRMS, establishing reliability in structural characterization methods for this class .
The pyrazole scaffold in the target compound may offer improved pharmacokinetic profiles for central nervous system (CNS) penetration due to smaller size and lower polarity.
Research Findings and Limitations
- Synthetic Accessibility: The target compound’s synthesis likely follows routes similar to 4d–4i, involving condensation of benzoyl chlorides with aminomethyl-heterocycles. However, the fluorine atom may introduce challenges in regioselective functionalization.
- Data Gaps: No direct bioactivity or toxicity data are available for the target compound.
- Computational Insights : Tools like WinGX and ORTEP (used in crystallography for analogs) could aid in modeling the target’s 3D structure and binding modes .
Biological Activity
The compound 2-chloro-6-fluoro-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)benzamide , with the CAS number 1421460-05-0 , is a novel chemical entity that has garnered attention for its potential biological activities. This article explores its biological activity, including its mechanisms of action, efficacy against various diseases, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of 344.8 g/mol . The structure features a benzamide core substituted with a chloro and fluoro group, as well as a pyrazole moiety, which is known for contributing to various biological activities.
Research indicates that compounds with similar structural motifs often exhibit diverse biological activities, including:
- Antimicrobial Activity : The presence of halogen and heterocyclic groups can enhance the interaction with microbial enzymes.
- Anti-inflammatory Effects : Pyrazole derivatives are known to inhibit cyclooxygenase enzymes, thus reducing inflammation.
- Anticancer Properties : Many pyrazole-based compounds have shown cytotoxic effects on cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
Anticancer Activity
Recent studies have evaluated the anticancer potential of similar pyrazole derivatives. For instance, compounds structurally related to this compound demonstrated significant cytotoxicity against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF7 (Breast Cancer) | 3.79 |
| Compound B | SF-268 (Brain Cancer) | 12.50 |
| Compound C | NCI-H460 (Lung Cancer) | 42.30 |
These findings suggest that the compound may also possess similar anticancer properties, warranting further investigation.
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Pyrazole derivatives have been reported to exhibit activity against various pathogens, including bacteria and fungi. For example, compounds with similar frameworks have shown effective inhibition against Mycobacterium tuberculosis with IC50 values ranging from 1.35 to 2.18 µM .
Study on Anti-Tubercular Agents
A study focused on substituted benzamide derivatives revealed that certain compounds exhibited significant anti-tubercular activity against Mycobacterium tuberculosis H37Ra. The most potent derivatives had IC50 values indicating strong inhibitory effects, suggesting that this compound could be a candidate for further development in this area .
Cytotoxicity Assessment
In vitro cytotoxicity studies conducted on human embryonic kidney cells (HEK-293) indicated that many pyrazole derivatives were non-toxic at effective concentrations, supporting the safety profile of compounds like 2-chloro-6-fluoro-N-((1-methyl-3-(pyridin-3-y)-1H-pyrazol-5-y)methyl)benzamide .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-chloro-6-fluoro-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)benzamide?
- Methodology : Synthesis typically involves multi-step reactions:
- Step 1 : Condensation of a substituted benzothiazole hydrazine derivative (e.g., 7-chloro-6-fluoro-2-hydrazinyl-1,3-benzothiazole) with ethyl acetoacetate to form the pyrazole core .
- Step 2 : Functionalization via nucleophilic substitution or amide coupling. For example, reacting the pyrazole intermediate with 2-chloro-6-fluorobenzoyl chloride under anhydrous conditions .
- Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (solvent: ethanol/water) to achieve >95% purity .
Q. What analytical techniques are critical for characterizing this compound?
- Key Methods :
- NMR Spectroscopy : H and C NMR (in DMSO-d) to confirm substituent positions and purity. Look for peaks at δ 8.5–9.0 ppm (pyridine protons) and δ 4.2–4.5 ppm (CH linker) .
- HPLC : Reverse-phase C18 column (acetonitrile/water gradient) to assess purity (>98% by area normalization) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H] (calculated for CHClFNO: 402.09) .
Advanced Research Questions
Q. How can researchers design structure-activity relationship (SAR) studies for this compound?
- Approach :
- Derivative Synthesis : Modify the pyridine (e.g., replace with pyrazine) or benzamide (e.g., vary halogen positions) to test electronic effects .
- Biological Assays : Use kinase inhibition assays (e.g., EGFR or JAK2) to correlate structural changes with IC values. Monitor activity via fluorescence polarization .
- Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding interactions with target proteins like kinases or GPCRs .
Q. What strategies resolve contradictions in bioactivity data across studies?
- Troubleshooting :
- Batch Consistency : Verify purity (HPLC) and stereochemistry (X-ray crystallography) to rule out synthetic variability .
- Assay Conditions : Compare buffer pH (e.g., ammonium acetate pH 6.5 vs. Tris-HCl pH 7.4) and co-solvents (DMSO concentration ≤1%) to minimize false negatives .
- Target Selectivity : Use CRISPR-edited cell lines to confirm on-target effects vs. off-target interactions .
Q. How can metabolic stability be improved for in vivo studies?
- Solutions :
- Prodrug Design : Introduce ester or carbamate groups at metabolically labile sites (e.g., pyrazole-CH linker) to enhance plasma half-life .
- Cytochrome P450 Inhibition : Co-administer CYP3A4 inhibitors (e.g., ketoconazole) in pharmacokinetic studies to identify major metabolic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
